PTK-IN-6a is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in cancer therapy and other diseases. It is classified as a small molecule inhibitor, specifically targeting certain protein kinases involved in cellular signaling pathways. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity.
PTK-IN-6a was developed through systematic research focused on kinase inhibitors, particularly those that can modulate pathways associated with cancer progression. The synthesis of PTK-IN-6a is based on established methodologies for creating small molecule inhibitors, utilizing various chemical precursors and reagents.
PTK-IN-6a falls under the classification of kinase inhibitors, which are compounds designed to inhibit the activity of specific kinases—enzymes that add phosphate groups to other molecules, often proteins. This action can significantly alter the function of these proteins and impact cellular processes such as growth and division.
The synthesis of PTK-IN-6a involves several key steps, typically starting from commercially available precursors. The process may include:
The synthesis often employs techniques such as:
PTK-IN-6a possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms and bonds in PTK-IN-6a allows it to interact effectively with its target kinases.
Molecular modeling studies have been conducted to predict the binding affinity and orientation of PTK-IN-6a within the active site of its target kinases. These studies typically provide insights into:
PTK-IN-6a undergoes various chemical reactions during its synthesis and potential metabolic processes within biological systems. Key reactions include:
Understanding these reactions is crucial for optimizing the compound's stability and efficacy. Kinetic studies may be performed to quantify reaction rates and mechanisms.
The mechanism of action for PTK-IN-6a involves its binding to specific protein kinases, inhibiting their activity. This inhibition disrupts downstream signaling pathways that are critical for cell proliferation and survival.
Studies have shown that PTK-IN-6a effectively reduces phosphorylation levels of target proteins, leading to decreased cellular growth in cancer cell lines. This effect is often quantified using techniques such as Western blotting or flow cytometry.
PTK-IN-6a exhibits distinct physical properties, including:
Chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural characteristics.
PTK-IN-6a has significant potential in scientific research, particularly in:
Research continues into optimizing PTK-IN-6a's properties and expanding its applications across different therapeutic areas.
PTK-IN-6a (C₂₅H₂₆ClN₇O₃) is an investigational small-molecule inhibitor targeting protein tyrosine kinases, with a molecular weight of 507.97 g/mol. Its core structure features a chlorinated quinazoline scaffold linked to an aromatic system via a peptide bond, creating a planar pharmacophore region essential for kinase interaction. The SMILES notation (C=CC(NC₁=CC=CC(NC₂=NC(NC₃=CC=C(NC(CN₄CCOCC4)=O)C=C₃)=NC=C₂Cl)=C₁)=O) reveals critical functional groups: a chloropyrimidine moiety, acrylamide fragment, and morpholinoethyl substituent [1]. This arrangement confers specific electronic properties that influence target binding and solubility characteristics.
The presence of the morpholine ring significantly enhances water solubility despite substantial aromatic content, while the acrylamide group provides potential for covalent binding to cysteine residues in kinase domains. The chlorine atom at position 2 of the pyrimidine ring creates steric hindrance that likely contributes to selective kinase recognition. Hydrogen-bonding capabilities emerge from multiple nitrogen atoms in the pyrimidine and triazine rings, along with carbonyl oxygen atoms that may serve as hydrogen bond acceptors [1].
Table 1: Molecular Properties of PTK-IN-6a
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₅H₂₆ClN₇O₃ | Defines elemental composition |
Molecular Weight | 507.97 g/mol | Impacts pharmacokinetic properties |
Chlorine Position | Pyrimidine C2 | Steric influence on target binding |
Key Solubility Moieties | Morpholinoethyl group | Enhances aqueous solubility |
Hydrogen Bond Donors | 3 | Influences membrane permeability |
Hydrogen Bond Acceptors | 9 | Facilitates target interactions |
Aromatic Systems | 3 fused rings | Provides planar binding surface |
The structural complexity necessitates cold-chain transportation to maintain stability, indicating potential sensitivity to thermal degradation or hydrolysis. The molecule's extended π-system suggests significant UV-Vis absorption, which could facilitate analytical characterization through chromatographic methods with photodiode array detection [1].
The synthetic route for PTK-IN-6a likely employs a multi-step convergent strategy that assembles three key fragments: the chloropyrimidine core, the central aniline linker, and the morpholine-containing acrylamide tail. Initial optimization focused on enhancing kinase selectivity while maintaining potency, with key modifications occurring at the acrylamide warhead and morpholino spacer [1].
The primary synthesis pathway begins with nucleophilic aromatic substitution between 2,4-dichloropyrimidine and 3-aminophenol, followed by Buchwald-Hartwig coupling to install the morpholine-containing sidechain. Critical optimization addressed the stereoselective acrylamide formation via Heck coupling or acylation reactions to ensure consistent (E)-isomer configuration. The morpholinoethyl group was introduced to improve solubility and reduce plasma protein binding, addressing limitations of earlier analogs with lipophilic substituents that exhibited poor pharmacokinetics [1].
Table 2: Key Synthetic Intermediates and Optimization Targets
Intermediate | Modification Purpose | Impact on Properties |
---|---|---|
Chloropyrimidine-aniline adduct | Core scaffold formation | Establishes kinase binding pharmacophore |
Brominated morpholino precursor | Sidechain installation | Enhances solubility and metabolic stability |
Acrylate ester intermediate | Warhead introduction | Enables covalent target engagement |
Demethylated analog | Phenyl group optimization | Reduces off-target kinase activity |
Fluorinated derivative | Bioisosteric replacement | Improves blood-brain barrier penetration |
Purification challenges necessitated preparative reverse-phase HPLC due to the compound's polarity and structural similarity to byproducts. Final yield optimization achieved 23% overall yield through microwave-assisted coupling that reduced reaction times from 48 hours to 30 minutes. Crystallization studies identified ethanol-diethyl ether mixtures as optimal for obtaining stable crystalline forms suitable for X-ray diffraction characterization [1].
Systematic SAR studies reveal PTK-IN-6a's exquisite sensitivity to structural modifications. The chloropyrimidine group is essential for activity, with removal reducing potency against PTK6 by >100-fold. Substitution position matters critically: chlorine at C2 provides optimal steric and electronic effects, while relocation to C4 diminishes target engagement. The acrylamide moiety demonstrates dual functionality: its Michael acceptor properties enable covalent inhibition, while maintaining appropriate geometry through (E)-configuration ensures proper orientation within the ATP-binding pocket [4] [6].
The morpholinoethyl group contributes significantly to kinase selectivity. Replacement with piperazine decreases PTK6 inhibition while increasing off-target activity against Src-family kinases. Truncation to ethylmorpholine reduces solubility without compensatory benefits. The central aryl linker tolerates limited modifications: para-fluoro substitution enhances cellular permeability but ortho-substitution causes steric clashes that abolish activity [4] [6].
SAR data demonstrates PTK-IN-6a's exceptional selectivity for PTK6 among HER family kinases. While showing negligible activity against HER1 and HER3, it exhibits significant inhibition of:
This selective profile correlates with clinical observations where high PTK6 expression predicted 240-month metastasis-free survival in breast cancer patients independent of nodal status or tumor size [4]. The compound's ability to simultaneously inhibit PTK6 and HER2 creates a synergistic antitumor effect in HER2-positive malignancies, with combination index values <0.4 indicating strong synergy.
Molecular docking simulations position PTK-IN-6a in the ATP-binding cleft of PTK6 with the chloropyrimidine group forming critical hinge-region hydrogen bonds with Glu330 and Ala332. The acrylamide warhead orients toward Cys342, enabling covalent adduct formation with a calculated distance of 2.8Å between the β-carbon and thiol group. Free energy perturbation calculations predict a binding free energy (ΔG) of -10.3 kcal/mol, consistent with experimental inhibition constants [3] [4] [6].
The morpholino oxygen participates in water-mediated hydrogen bonding with Lys333, while the central phenyl ring engages in π-cation interactions with Arg378. Molecular dynamics simulations over 200ns reveal stable binding with root-mean-square deviation (RMSD) <1.8Å, confirming the complex's structural integrity. The binding mode explains SAR observations: larger substituents at the morpholino position collide with Phe395, while smaller groups fail to maintain solvent interactions [6].
Table 3: Computational Binding Parameters for PTK-IN-6a-Kinase Interactions
Parameter | PTK6 | HER2 | HER4 |
---|---|---|---|
Predicted ΔG (kcal/mol) | -10.3 | -9.7 | -9.4 |
Hydrogen Bonds | 5 | 4 | 3 |
Hydrophobic Contacts | 12 | 9 | 8 |
Covalent Bond Partner | Cys342 | None | None |
Binding Pocket Volume (ų) | 890 | 920 | 950 |
MM/GBSA dG Bind (kcal/mol) | -48.2 | -42.7 | -41.3 |
Quantum mechanical calculations of the acrylamide electrophilicity reveal a moderate Michael acceptor character (LUMO energy = -1.83 eV) that balances reactivity with stability. This explains the compound's selective covalent modification without non-specific protein binding. Machine learning models trained on kinase inhibitor datasets correctly predicted PTK-IN-6a's activity against 87% of 398 kinases, with significant inhibition observed only against 12 kinase targets [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7